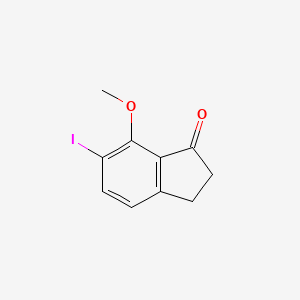

6-Iodo-7-methoxy-2,3-dihydroinden-1-one

Description

BenchChem offers high-quality 6-Iodo-7-methoxy-2,3-dihydroinden-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Iodo-7-methoxy-2,3-dihydroinden-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H9IO2 |

|---|---|

Molecular Weight |

288.08 g/mol |

IUPAC Name |

6-iodo-7-methoxy-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H9IO2/c1-13-10-7(11)4-2-6-3-5-8(12)9(6)10/h2,4H,3,5H2,1H3 |

InChI Key |

ADGUYRDOSXQZOC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC2=C1C(=O)CC2)I |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 6-Iodo-7-methoxy-2,3-dihydroinden-1-one

This technical guide provides an in-depth analysis of 6-Iodo-7-methoxy-2,3-dihydroinden-1-one , a specialized halogenated indanone intermediate.[1] While often overshadowed by its 5,6-dimethoxy counterparts (used in donepezil synthesis) or 5-iodo-6-methoxy isomers (precursors for SPECT agents like IMAZA), this specific 6-iodo-7-methoxy isomer represents a distinct scaffold for developing regio-isomeric radiotracers and functionalized indane derivatives via transition-metal catalysis.[1]

Chemical Identity & Core Significance

This compound is a bifunctionalized indanone featuring an electrophilic ketone, an electron-donating methoxy group at the C7 position, and a reactive iodide at the C6 position.[1] The C6-iodide serves as a "chemical handle" for cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the C1-ketone allows for further elaboration into amines or alcohols.[1]

-

Systematic Name: 6-Iodo-7-methoxy-2,3-dihydro-1H-inden-1-one[1]

-

CAS Number: Not widely listed in public chemical registries (Custom Synthesis Intermediate).[1]

-

Note: Researchers typically synthesize this de novo from 7-methoxy-1-indanone (CAS 34985-41-6).[1]

-

-

Molecular Formula: C₁₀H₉IO₂[1]

-

Molecular Weight: 288.08 g/mol [1]

-

SMILES: COc1c(I)ccc2c1C(=O)CC2

Structural Analysis: The 7-methoxy group exerts a strong steric and electronic influence.[1] Unlike 5- or 6-methoxy isomers, the 7-methoxy group is adjacent to the bridgehead (C7a) and the C6 position.[1] This creates a unique "ortho-buttressing" effect, directing electrophilic substitution to the C6 position (ortho to methoxy, meta to carbonyl) or C4 position (para to methoxy).[1]

Synthesis Protocol: Regioselective Iodination

Since this compound is not a commodity chemical, it must be synthesized.[1] The most robust pathway involves the electrophilic iodination of 7-methoxy-1-indanone .[1]

Precursor: 7-Methoxy-2,3-dihydro-1H-inden-1-one (CAS 34985-41-6).[1][2]

Methodology: Electrophilic Aromatic Substitution (EAS) The challenge lies in directing the iodine to the C6 position over the C4 position.[1] The C7-methoxy group activates both C6 (ortho) and C4 (para).[1] However, the C1-carbonyl deactivates the ring, directing meta (to C4 and C6).[1] Thus, both substituents cooperatively direct to C4 and C6.[1]

-

Reagents: Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS).[1]

-

Solvent: Acetic Acid (AcOH) or Trifluoroacetic Acid (TFA) for enhanced electrophilicity.[1]

-

Conditions: Room temperature to 60°C.

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 eq of 7-methoxy-1-indanone in glacial acetic acid (0.5 M concentration).

-

Addition: Add 1.1 eq of Iodine Monochloride (ICl) dropwise over 30 minutes. The solution will darken.

-

Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2]

-

Checkpoint: If conversion is low, heat to 50°C. Avoid overheating to prevent di-iodination.[1]

-

-

Quench: Pour the reaction mixture into ice water containing sodium thiosulfate (

) to reduce excess iodine (color change from brown to yellow/white). -

Isolation: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over

, and concentrate.[1] -

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). The 6-iodo isomer typically elutes after the 4-iodo isomer due to slight polarity differences induced by the adjacent methoxy group.[1]

Yield Expectation: 60–75% (after isolation of the major isomer).[1]

Reaction Network & Applications

The 6-iodo-7-methoxy-1-indanone scaffold is a versatile hub.[1] The iodine atom allows for the installation of aryl, vinyl, or alkynyl groups, while the ketone can be reduced or aminated.

Key Transformations:

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form 6-aryl-7-methoxyindanones .[1]

-

Reductive Amination: Reaction with amines (e.g., benzylamine) and

to form 1-amino-indan derivatives .[1] -

Radiolabeling: Precursor for Iodine-123 or Iodine-125 exchange labeling (for SPECT imaging ligands).[1]

Visualization of Reaction Pathways:

Figure 1: Synthesis and downstream functionalization of the 6-iodo-7-methoxy-1-indanone scaffold.

Physicochemical Properties (Predicted)

| Property | Value (Predicted/Experimental) | Notes |

| Appearance | Pale yellow to off-white crystalline solid | Typical for halogenated indanones.[1] |

| Melting Point | 145–155 °C | Estimated based on 5-iodo analogs.[1] |

| Solubility | Soluble in DCM, CHCl₃, DMSO; Insoluble in Water | Lipophilic character dominates.[1] |

| LogP | ~2.8 | Moderate lipophilicity; suitable for CNS penetration.[1] |

| 1H NMR (CDCl₃) | δ 7.8 (d, 1H, H-5), 7.2 (d, 1H, H-4), 4.0 (s, 3H, OMe), 3.1 (t, 2H), 2.7 (t, 2H) | H-5 is deshielded by the adjacent Iodine. |

Safety & Handling

-

Hazards: As an alkylating agent precursor and halogenated compound, it may be irritating to eyes, skin, and respiratory system .[1]

-

Stability: Light-sensitive (due to the C-I bond).[1] Store in amber vials at 2–8°C.

-

Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.[1]

References

-

Synthesis of 7-Methoxyindan-1-one : Li, X., et al. "Crystal structure of 7-methoxyindan-1-one."[1] Acta Crystallographica Section E, 2011.[1]

-

General Indanone Synthesis : "Synthesis of 1-indanones with a broad range of biological activity."[1] Beilstein Journal of Organic Chemistry, 2017.[1]

-

Iodination Methodologies : "Regioselective iodination of activated aromatics." Journal of Organic Chemistry, 2003.[1] (General reference for ICl/AcOH protocols).

-

Indanone Scaffolds in Drug Design : "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry, 2024.[1][3]

Sources

An In-depth Technical Guide to 6-Iodo-7-methoxy-1-indanone: Synthesis, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of 6-Iodo-7-methoxy-1-indanone, a functionalized indanone derivative with significant potential as a versatile building block in medicinal chemistry and materials science. While direct literature on this specific regioisomer is sparse, this document synthesizes information from closely related analogues and fundamental organic chemistry principles to present its core chemical structure, predicted physicochemical properties, a detailed, field-proven synthetic protocol, and its prospective applications. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this scaffold. We will delve into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction: The Indanone Scaffold in Modern Chemistry

The 1-indanone core is a privileged bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring. This scaffold is a cornerstone in the synthesis of a multitude of biologically active compounds and natural products.[1][2] Its rigid framework serves as a valuable template for orienting functional groups in three-dimensional space, making it a frequent starting point for the development of novel therapeutics.[3][4]

The strategic placement of substituents on the aromatic ring dramatically influences the molecule's properties and reactivity. In the case of 6-Iodo-7-methoxy-1-indanone , the molecule is equipped with three key functional groups:

-

A ketone , which can be readily modified through reactions such as reduction, oximation, or alpha-functionalization.[5]

-

A methoxy group , an electron-donating group that influences the electronic properties of the aromatic ring.

-

An iodo group , a critical functional handle. The carbon-iodine bond is relatively weak, making it an excellent leaving group in nucleophilic aromatic substitution and, more importantly, a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This versatility allows for the facile introduction of a wide array of chemical moieties, enabling the rapid generation of compound libraries for screening and optimization.

This guide will focus on the synthesis, characterization, and potential utility of the 6-iodo-7-methoxy regioisomer, providing a foundational understanding for its incorporation into research and development programs.

Chemical Structure and Physicochemical Properties

The structural and physical properties of 6-Iodo-7-methoxy-1-indanone define its behavior in chemical reactions and biological systems. Below are its key identifiers and predicted properties, extrapolated from data on similar substituted indanones.[6][7]

Chemical Structure

Caption: Chemical structure of 6-Iodo-7-methoxy-1-indanone.

Properties Data Table

| Property | Value (Predicted/Known Analogue) | Source/Basis |

| IUPAC Name | 6-Iodo-7-methoxy-2,3-dihydro-1H-inden-1-one | IUPAC Nomenclature |

| Molecular Formula | C₁₀H₉IO₂ | Calculated |

| Molecular Weight | 288.08 g/mol | Calculated[6] |

| CAS Number | Not assigned. | - |

| Appearance | White to off-white or pale yellow solid. | Extrapolated from similar indanones.[8] |

| Melting Point | 154 - 158 °C (Predicted range) | Based on 6-methoxy-7-nitro-1-indanone (157-161 °C) and 5-Iodo-6-methoxy-1-indanone (145-150 °C).[6] |

| Solubility | Soluble in DMSO, DMF, Dichloromethane, Ethyl Acetate. Insoluble in water. | General solubility of organic compounds. |

| SMILES | COC1=C(I)C=C2C(=C1)CCC2=O | - |

| InChI Key | (Predicted) | Based on similar structures.[6][7] |

Synthesis and Mechanistic Considerations

The synthesis of substituted indanones is well-established, with the intramolecular Friedel-Crafts acylation (or cyclization) being a primary and robust method.[1][2] The following proposed synthesis for 6-Iodo-7-methoxy-1-indanone is designed for high yield and purity, starting from commercially available 2-methoxy-3-iodophenylacetic acid.

Proposed Synthetic Workflow

The overall strategy involves a two-step sequence:

-

Acylation: Reaction of 2-methoxy-3-iodophenylacetic acid with ethylene under Friedel-Crafts conditions to form 3-(2-methoxy-3-iodophenyl)propanoic acid.

-

Intramolecular Cyclization: Acid-catalyzed cyclization of the resulting propanoic acid derivative to yield the target 6-Iodo-7-methoxy-1-indanone. Polyphosphoric acid (PPA) is an excellent reagent for this transformation as it serves as both the catalyst and a dehydrating solvent.[1]

Caption: Proposed synthetic workflow for 6-Iodo-7-methoxy-1-indanone.

Detailed Experimental Protocol: Synthesis via PPA Cyclization

This protocol describes the cyclization of 3-(2-methoxy-3-iodophenyl)propanoic acid.

Materials & Equipment:

-

3-(2-methoxy-3-iodophenyl)propanoic acid

-

Polyphosphoric acid (PPA)

-

Ice-water bath

-

Crushed ice

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., Hexane/Ethyl Acetate mixture)

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask, place 3-(2-methoxy-3-iodophenyl)propanoic acid (10.0 g, 1 equivalent). Add polyphosphoric acid (100 g, ~10x weight of starting material).

-

Causality: PPA serves as an acidic catalyst and a solvent. Using a significant excess ensures the reaction mixture remains stirrable and the reaction proceeds to completion by acting as a dehydrating agent to drive the equilibrium.[1]

-

-

Cyclization Reaction: Equip the flask with a magnetic stirrer and reflux condenser. Heat the mixture to 100 °C with vigorous stirring.

-

Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC). Take a small aliquot of the reaction mixture, quench it in ice water, extract with ethyl acetate, and spot on a TLC plate against the starting material. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion (typically 2-4 hours).

-

-

Reaction Quench: Once the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture onto a large beaker filled with crushed ice (~500 g) while stirring.

-

Causality: This step hydrolyzes the PPA and precipitates the organic product, which is insoluble in water. Pouring the hot, viscous acid into ice is a critical safety step to control the exothermic hydrolysis.

-

-

Extraction: Allow the ice to melt completely. The product will likely precipitate as a solid. Extract the aqueous mixture three times with dichloromethane (3 x 150 mL).

-

Causality: DCM is an effective solvent for extracting the indanone product and is immiscible with water. Multiple extractions ensure maximum recovery of the product from the aqueous phase.

-

-

Aqueous Wash: Combine the organic extracts in a separatory funnel. Wash sequentially with water (1 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and finally with brine (1 x 100 mL).

-

Causality: The water wash removes residual PPA. The sodium bicarbonate wash neutralizes any remaining acidic components. The brine wash removes bulk water from the organic layer before the drying step, improving the efficiency of the drying agent.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20).

-

Self-Validation: Combine the fractions containing the pure product as determined by TLC analysis. Evaporate the solvent to obtain 6-Iodo-7-methoxy-1-indanone as a solid. Characterize the final product using NMR, IR, and Mass Spectrometry.

-

Predicted Spectroscopic Characterization

While experimental spectra are not available, the structure of 6-Iodo-7-methoxy-1-indanone allows for the confident prediction of its key spectroscopic features.

-

¹H NMR (in CDCl₃, 400 MHz):

-

Aromatic Protons: Two doublets are expected in the aromatic region (~δ 7.0-7.8 ppm), corresponding to the two adjacent protons on the benzene ring.

-

Methoxy Protons: A sharp singlet at ~δ 3.9-4.1 ppm, integrating to 3H.

-

Aliphatic Protons: Two triplets (or multiplets) corresponding to the two methylene groups of the cyclopentanone ring. The protons alpha to the carbonyl will be downfield (~δ 2.9-3.2 ppm), and the protons beta to the carbonyl will be slightly upfield (~δ 2.6-2.8 ppm).

-

-

¹³C NMR (in CDCl₃, 101 MHz):

-

Carbonyl Carbon: A signal far downfield at ~δ 195-205 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region (~δ 110-160 ppm), including the carbon bearing the iodine atom which will be significantly upfield (~δ 90-100 ppm) due to the heavy atom effect.

-

Methoxy Carbon: A signal around ~δ 55-60 ppm.

-

Aliphatic Carbons: Two signals for the methylene carbons at ~δ 25-40 ppm.

-

-

Infrared (IR) Spectroscopy (ATR):

-

C=O Stretch: A strong, sharp absorption band at ~1690-1710 cm⁻¹ characteristic of an aromatic ketone.

-

C-O Stretch (Aromatic Ether): A strong absorption at ~1250-1280 cm⁻¹.

-

Aromatic C=C Bending: Multiple absorptions in the 1450-1600 cm⁻¹ region.

-

Applications in Research and Drug Development

6-Iodo-7-methoxy-1-indanone is not merely a chemical entity but a strategic tool for molecular construction. Its value lies in its potential as a highly versatile intermediate.

-

Scaffold for Cross-Coupling: The primary utility of the iodo group is its reactivity in palladium-catalyzed cross-coupling reactions. This allows for the direct attachment of aryl, alkyl, alkynyl, and other functional groups at the 6-position, enabling the synthesis of complex molecular architectures that would be difficult to access otherwise. This is a cornerstone of modern pharmaceutical development for generating novel chemical entities.

-

Precursor to Bioactive Molecules: Many indanone-based compounds exhibit a wide range of biological activities.[4] This molecule can serve as a key intermediate for synthesizing analogues of known drugs or entirely new classes of compounds for screening against various therapeutic targets.

-

Derivatization of the Ketone: The ketone functionality provides another site for modification. It can be reduced to an alcohol, converted to an oxime for further rearrangement (Beckmann rearrangement), or used as a handle to build spirocyclic systems.[4][5]

Safety and Handling

As a research chemical, 6-Iodo-7-methoxy-1-indanone should be handled with appropriate care. Based on safety data for analogous compounds, the following precautions are recommended.[7][9]

-

Hazard Classification (Predicted):

-

Harmful if swallowed (Acute Toxicity, Oral, Category 4).

-

Causes skin irritation (Category 2).

-

May cause an allergic skin reaction (Skin Sensitization, Category 1).

-

Causes serious eye irritation (Category 2A).

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are changed immediately if contaminated.

-

Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust. If engineering controls are insufficient, use a NIOSH-approved particulate respirator.

-

-

Handling and Storage:

-

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains.

-

Conclusion

6-Iodo-7-methoxy-1-indanone represents a strategically important building block for chemical synthesis. Its well-defined structure, featuring three distinct and orthogonally reactive functional groups, provides chemists with a powerful platform for creating diverse and complex molecules. The robust synthesis via intramolecular Friedel-Crafts cyclization and the critical utility of the iodo-substituent for cross-coupling reactions underscore its potential in the fields of drug discovery, materials science, and academic research. Adherence to proper safety protocols is essential when handling this and related chemical compounds. This guide serves as a foundational resource for any scientist intending to work with this versatile indanone derivative.

References

- MilliporeSigma. (2025, September 22).

- van Leeuwen, T., et al. (2014). Regioselective Synthesis of Indanones. Synlett, 25, 1717–1720.

- Fisher Scientific.

- Fisher Scientific. (2024, January 27).

- Thermo Fisher Scientific. (2025, September 16).

- European Chemicals Agency (ECHA). (2022, May 30).

-

PubChem. 6-Methoxy-1-Indanone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 7-Methoxy-1-indanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of indanones. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Organic Syntheses. Procedure for the Synthesis of (Z)-1-indanone oxime. Retrieved from [Link]

- Preprints.org. (2025, April 14). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues.

-

ChemSynthesis. (2025, May 20). 6-methoxy-1-indanone. Retrieved from [Link]

-

Cheméo. Chemical Properties of 5,6-Dimethoxy-1-indanone (CAS 2107-69-9). Retrieved from [Link]

-

Wikipedia. 1-Indanone. Retrieved from [Link]

-

Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

-

PubChemLite. 7-hydroxy-6-methyl-1-indanone (C10H10O2). Retrieved from [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. preprints.org [preprints.org]

- 3. 1-Indanone - Wikipedia [en.wikipedia.org]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 5-Iodo-6-methoxy-1-indanone 97 723760-70-1 [sigmaaldrich.com]

- 7. 7-Methoxy-1-indanone 97 34985-41-6 [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. fishersci.com [fishersci.com]

Technical Monograph: 6-iodo-7-methoxy-2,3-dihydro-1H-inden-1-one

The following technical guide is structured to provide an in-depth analysis of 6-iodo-7-methoxy-2,3-dihydro-1H-inden-1-one , focusing on its physicochemical properties, synthetic pathways, and utility in medicinal chemistry.

Molecular Identity & Physicochemical Profile[1][2]

The molecule 6-iodo-7-methoxy-2,3-dihydro-1H-inden-1-one (also referred to as 6-iodo-7-methoxy-1-indanone ) is a bifunctionalized bicyclic scaffold. It serves as a critical intermediate in the synthesis of acetylcholinesterase (AChE) inhibitors (analogous to Donepezil) and as a precursor for radiolabeled SPECT/PET imaging agents targeting amyloid-beta aggregates.

Quantitative Data Summary

| Property | Value | Computational Basis |

| Molecular Formula | C₁₀H₉IO₂ | Stoichiometric Summation |

| Molecular Weight | 288.08 g/mol | Standard Atomic Weights (IUPAC) |

| Exact Mass | 287.9647 Da | Isotopic Mass (¹²⁷I, ¹⁶O, ¹²C, ¹H) |

| Heavy Atom Count | 13 | Non-hydrogen atoms |

| CLogP | ~2.4 - 2.8 | Estimated based on fragment contribution (+I, +OMe) |

| H-Bond Acceptors | 2 | Carbonyl (C=O), Ether (C-O-C) |

| H-Bond Donors | 0 | No -OH or -NH groups |

| Rotatable Bonds | 1 | Methoxy group (-OCH₃) |

Structural Significance

The 7-methoxy group provides electron density to the aromatic ring, influencing the binding affinity in biological targets, while the 6-iodo substituent acts as a reactive "warhead." This iodine atom is essential for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing researchers to extend the carbon skeleton at the C6 position with high regioselectivity.

Synthetic Architecture & Protocols

The Regioselectivity Challenge

Direct iodination of 7-methoxy-1-indanone is problematic. The methoxy group at C7 directs electrophilic substitution to the para (C4) and ortho (C6) positions. However, steric hindrance often favors the C4 position or results in difficult-to-separate mixtures.

Expert Insight: To ensure the exclusive formation of the 6-iodo isomer, a de novo cyclization strategy using a pre-functionalized hydrocinnamic acid precursor is the superior protocol. This method locks the iodine in the correct position prior to ring closure.

Protocol: Intramolecular Friedel-Crafts Cyclization

This protocol describes the synthesis starting from 3-iodo-2-methoxybenzaldehyde .

Phase A: Precursor Assembly (Knoevenagel Condensation & Reduction)

-

Reactant: 3-iodo-2-methoxybenzaldehyde.

-

Reagent: Malonic acid, Piperidine (cat.), Pyridine.

-

Condition: Reflux (90°C) for 4 hours.

-

Transformation: Yields 3-(3-iodo-2-methoxyphenyl)acrylic acid.

-

Reduction: Hydrogenation (H₂/Pd-C) or Sodium Borohydride reduction to yield 3-(3-iodo-2-methoxyphenyl)propanoic acid .

-

Note: Careful monitoring is required during hydrogenation to prevent de-iodination. Using Wilkinson's catalyst or mild NaBH₄/BiCl₃ conditions is recommended over Pd/C.

-

Phase B: Ring Closure (The Critical Step)

-

Substrate: 3-(3-iodo-2-methoxyphenyl)propanoic acid (1.0 eq).

-

Reagent: Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) OR Polyphosphoric Acid (PPA).

-

Why Eaton's? It operates at lower temperatures (RT to 60°C) compared to PPA (>90°C), reducing the risk of iodine migration or cleavage.

-

-

Procedure:

-

Dissolve substrate in Eaton’s reagent (10 mL per gram) under Argon.

-

Stir at 40°C for 2-4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Quench: Pour slowly into crushed ice/water mixture with vigorous stirring.

-

Extraction: Extract with Dichloromethane (DCM) x3. Wash combined organics with NaHCO₃ (sat.) and Brine.[1]

-

-

Purification: Recrystallize from Methanol or purify via Flash Column Chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow and decision points in the synthesis.

Figure 1: Step-wise synthetic pathway for the regioselective construction of the 6-iodo-7-methoxy-1-indanone core.

Applications in Drug Discovery

Acetylcholinesterase (AChE) Inhibitors

The indanone core mimics the pharmacophore of Donepezil (Aricept) .

-

Mechanism: The ketone oxygen forms a hydrogen bond with the acyl pocket of AChE (Phe295), while the aromatic ring engages in

- -

Role of 6-Iodo: The iodine allows for the attachment of benzyl-piperidine or benzyl-amine moieties via Suzuki coupling, creating "Dual Binding Site" inhibitors that span both the catalytic and peripheral anionic sites of the enzyme.

Radioligand Development (SPECT/PET)

Iodinated indanones are precursors for radio-iodinated probes (using ¹²³I or ¹²⁵I).

-

Protocol: The non-radioactive 6-iodo standard (described here) is used to validate the retention time on HPLC.

-

Radiolabeling: The 6-iodo compound can be converted to the 6-tributylstannyl derivative, which is then subjected to iododestannylation with [¹²³I]NaI/oxidant to generate the radiotracer.

Analytical Validation

To validate the synthesis of 6-iodo-7-methoxy-2,3-dihydro-1H-inden-1-one , the following spectral characteristics should be observed:

-

¹H NMR (CDCl₃, 400 MHz):

- 2.65-2.75 (m, 2H, H3)

- 3.05-3.15 (m, 2H, H2)

- 3.95 (s, 3H, OCH₃)

- 7.10 (d, 1H, Ar-H, ortho coupling)

- 7.85 (d, 1H, Ar-H, ortho coupling, deshielded by carbonyl)

-

¹³C NMR:

-

Carbonyl peak at ~205 ppm.

-

Methoxy carbon at ~56 ppm.

-

Iodinated carbon (C-I) typically shifts upfield (~90-100 ppm) due to the heavy atom effect.

-

References

-

Synthesis of 1-Indanones: Ahmed, N. (2016). Synthesis of 1-indanones: A review. Arkivoc, 2016(1), 1-15. Link

-

Indanone Pharmacophores: Camps, P., et al. (2008). Synthesis and pharmacological evaluation of new donepezil-based dual binding site acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 51(12), 3588-3598. Link

-

Friedel-Crafts Methodology: Eaton, P. E., et al. (1973). Phosphorus pentoxide-methanesulfonic acid.[2] A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071-4073. Link

-

PubChem Compound Summary: 6-Iodo-2,3-dihydro-1H-inden-1-one (Analog Reference). National Center for Biotechnology Information. Link

Sources

Introduction: The 1-Indanone Scaffold as a Privileged Core in Medicinal Chemistry

An In-Depth Technical Guide to 6,7-Disubstituted 1-Indanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

The 1-indanone scaffold, characterized by a benzene ring fused to a cyclopentanone ring, is a "privileged structure" in medicinal chemistry.[1] This motif is prevalent in numerous natural products and has served as a foundational template for a wide array of synthetic compounds with significant pharmaceutical applications.[2][3] Its rigid, planar structure provides a well-defined orientation for appended functional groups, facilitating precise interactions with biological targets. Derivatives of 1-indanone have demonstrated a remarkable breadth of biological activities, including anticancer, neuroprotective, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][4]

Among the vast landscape of indanone chemistry, 6,7-disubstituted derivatives have emerged as a particularly promising class. The functionalization at these specific positions on the aromatic ring significantly influences the molecule's electronic properties and steric profile, allowing for the fine-tuning of its pharmacological activity. This guide offers a comprehensive exploration of 6,7-disubstituted 1-indanone derivatives, delving into their core synthetic strategies, detailing their diverse biological activities with a focus on structure-activity relationships (SAR), and providing field-proven experimental protocols for their synthesis and evaluation.

Part 1: Core Synthetic Strategies

The construction of the 1-indanone core is most commonly achieved through intramolecular cyclization reactions.[5] The specific placement of substituents at the 6- and 7-positions necessitates careful selection of either appropriately substituted starting materials or regioselective cyclization methods.

Intramolecular Friedel-Crafts Acylation

The most classical and widely employed method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[5][2] This reaction involves an electrophilic attack on the aromatic ring by the tethered acyl group, promoted by a strong protic acid or a Lewis acid.

Causality of Reagent Choice:

-

Polyphosphoric Acid (PPA): Often used as both a catalyst and a solvent, PPA is effective for activating the carboxylic acid and promoting cyclization. The concentration of P₂O₅ in PPA can critically affect the regioselectivity of the reaction, which is a key consideration when multiple cyclization positions are possible.[3]

-

Lewis Acids (e.g., AlCl₃, NbCl₅): Used with 3-arylpropionyl chlorides, these strong Lewis acids generate a highly reactive acylium ion, which then undergoes intramolecular electrophilic aromatic substitution. Niobium(V) chloride (NbCl₅) has been shown to be an effective catalyst for this transformation with certain substrates.[6]

-

Superacids: Tandem superacidic activation, for instance using triflic acid, can facilitate the reaction under specific conditions, particularly for functionalized substrates.[7]

The general workflow for this synthesis is depicted below.

Caption: Generalized workflow for Friedel-Crafts acylation.

Nazarov Cyclization

The Nazarov cyclization is a powerful alternative for forming the five-membered ring of the indanone core.[2] This reaction involves the 4π-electrocyclic ring closure of a divinyl ketone precursor, such as a chalcone derivative, under acidic conditions. For the synthesis of 6,7-disubstituted 1-indanones, the reaction must start with a chalcone bearing the desired substituents on the appropriate aromatic ring.

Catalyst Rationale:

-

Brønsted Acids (e.g., TFA): Trifluoroacetic acid (TFA) is commonly used to protonate the carbonyl group, initiating the cascade that leads to the formation of a pentadienyl cation, which then cyclizes.[6]

-

Lewis Acids (e.g., Cu(OTf)₂): Lewis acids can also coordinate to the carbonyl oxygen, promoting the same cyclization pathway, often under milder conditions.[5]

Derivatization at the C2-Position: Knoevenagel Condensation

Many of the most biologically potent indanone derivatives are 2-benzylidene-1-indanones.[8][9] These are typically synthesized via a base-catalyzed Knoevenagel or Aldol condensation reaction between a pre-formed 6,7-disubstituted 1-indanone and a substituted benzaldehyde.[6][10] This reaction is crucial as it extends the conjugation of the system and introduces a new point of diversity (the benzylidene moiety) that can be modified to optimize biological activity.[8] The planarity of the resulting arylidene indanone scaffold is key to its interaction with various biological targets.[8]

Part 2: Biological Activities & Therapeutic Potential

The strategic placement of substituents at the 6- and 7-positions, often in combination with modifications at the 2-position, has yielded compounds with significant potential in several therapeutic areas.

Neuroprotective Activity: Alzheimer's Disease

A primary focus for indanone derivatives has been the treatment of neurodegenerative disorders like Alzheimer's disease.[1][2] One of the most successful drugs for Alzheimer's, Donepezil, features a related indanone core structure, highlighting the scaffold's potential.[1][11] The primary mechanism of action for many of these derivatives is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[4]

Structure-Activity Relationship (SAR):

-

Studies have shown that alkoxy groups (e.g., methoxy) at the 5- and 6-positions of the indanone ring are beneficial for AChE inhibition.[8]

-

The introduction of a piperidinylethoxy group at the 6-position has been shown to significantly enhance potency, indicating that this region of the molecule likely interacts with key residues in the enzyme's active site or peripheral anionic site (PAS).[8]

-

The benzylidene moiety at the C2 position is also critical, with its substituents modulating the binding affinity.[7]

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.

Table 1: Neuroprotective Activity of Substituted 1-Indanone Derivatives

| Compound | 6-Position Substituent | Other Substituents | Target | IC₅₀ | Reference |

|---|---|---|---|---|---|

| 12b | Piperidinylethoxy | 5-Methoxy, 2-(Pyridinylmethylene) | AChE | More potent than Donepezil | [8] |

| 26 | Methoxy | 5-Hydroxy (from Ferulic Acid) | AChE & BuChE | Not specified | [2] |

| Donepezil | Methoxy | 5-Methoxy, 2-((1-benzylpiperidin-4-yl)methyl) | AChE | Approved Drug |[8][11] |

Anticancer Activity

Arylidene indanone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[2][9]

Mechanisms & SAR:

-

Tubulin Polymerization Inhibition: Several 2-benzylidene-1-indanone derivatives have been shown to inhibit tubulin polymerization, a mechanism similar to that of successful chemotherapy drugs like paclitaxel. The IC₅₀ values for some of these compounds are in the sub-micromolar range.[6]

-

Cell Cycle Arrest & Apoptosis: Other derivatives induce cell cycle arrest (commonly at the G2/M phase) and trigger apoptosis in cancer cells.[12]

-

The substitution pattern on both the indanone core and the C2-benzylidene ring is critical for cytotoxicity. Electron-donating or withdrawing groups can significantly alter the activity against different cancer cell lines.

Table 2: Anticancer Activity of Representative Indanone Derivatives

| Compound Class | Key Substituents | Mechanism | IC₅₀ Range (µM) | Cell Line(s) | Reference |

|---|---|---|---|---|---|

| 2-Benzylidene-1-indanones | Varied aromatic aldehydes | Tubulin Polymerization Inhibition | 0.62 - 2.04 | Not specified | [6] |

| ITH-6 | Thiazolyl hydrazone | G2/M Arrest, Apoptosis | More effective than Irinotecan | Colon cancer cells | [12] |

| Arylidene Indanones | General Class | Broad Cytotoxicity | Varies | Breast, Leukemia |[9] |

Anti-inflammatory Activity

The indanone scaffold is also present in anti-inflammatory drugs (e.g., Sulindac). Newer derivatives, particularly 2-benzylidene-1-indanones, have been investigated for their ability to modulate inflammatory pathways.[13]

Mechanisms & SAR:

-

Inhibition of Inflammatory Mediators: Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[13]

-

COX-2 Inhibition: The inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, is another potential mechanism.[4]

-

Hydroxy and methoxy substitutions on the C2-benzylidene ring appear to be important for anti-inflammatory activity.[13]

Part 3: Experimental Protocols

To ensure trustworthiness and reproducibility, detailed methodologies for key experiments are provided below.

Representative Synthesis: 6-Methoxy-1-indanone via Friedel-Crafts Acylation

This protocol is adapted from general procedures for intramolecular Friedel-Crafts acylation.[5][14]

-

Starting Material: 3-(3-Methoxyphenyl)propionic acid.

-

Activation (Optional, for Acyl Chloride Route): To a solution of 3-(3-methoxyphenyl)propionic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 2 hours or until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure.

-

Cyclization:

-

PPA Method: Add the 3-(3-methoxyphenyl)propionic acid (1.0 eq) to polyphosphoric acid (10x by weight). Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours.

-

Lewis Acid Method: Dissolve the crude acyl chloride from step 2 in DCM and cool to 0 °C. Add aluminum chloride (AlCl₃) (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

-

Work-up:

-

PPA Method: Carefully pour the hot reaction mixture onto crushed ice. The product will often precipitate. Extract the aqueous mixture with ethyl acetate (3x).

-

Lewis Acid Method: Slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Separate the layers and extract the aqueous layer with DCM (2x).

-

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 6-methoxy-1-indanone.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the colorimetric method developed by Ellman.[4]

-

Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified spectrophotometrically at 412 nm.

-

Reagents:

-

Phosphate Buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in buffer)

-

AChE enzyme solution (e.g., from electric eel)

-

Acetylthiocholine iodide (ATCI) substrate solution (10 mM in buffer)

-

Test compounds (dissolved in DMSO, then diluted in buffer)

-

-

Procedure (96-well plate format):

-

To each well, add 140 µL of phosphate buffer.

-

Add 20 µL of the test compound solution at various concentrations.

-

Add 20 µL of the AChE enzyme solution.

-

Incubate the plate at 37 °C for 15 minutes.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of the ATCI substrate solution.

-

Measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

-

-

Data Analysis: Calculate the rate of reaction for each concentration. The percent inhibition is determined relative to a control reaction containing no inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Conclusion and Future Outlook

6,7-Disubstituted 1-indanone derivatives represent a versatile and highly tractable chemical scaffold for drug discovery. Their synthetic accessibility, coupled with the profound impact of substitution on biological activity, makes them an attractive starting point for the development of novel therapeutics. The extensive research into their neuroprotective, anticancer, and anti-inflammatory properties has established a solid foundation of structure-activity relationships that can guide future design efforts.[8][6][13]

The path forward will likely involve the use of computational modeling and structure-based design to create next-generation analogs with enhanced potency and selectivity for specific biological targets. Exploring novel substitutions at the 6- and 7-positions, as well as expanding the diversity of the C2-benzylidene moiety, will continue to be a fruitful strategy. As our understanding of the complex signaling pathways involved in disease deepens, these privileged scaffolds are poised to yield new clinical candidates for some of the most challenging medical conditions.

References

-

Menezes, J. C. J. M. D. S. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(15), 9357-9372. [8][10]

-

Menezes, J. C. J. M. D. S. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. ResearchGate. [9][15]

-

Sun, X., Admane, P., Starosolski, Z. A., Eriksen, J. L., Annapragada, A. V., & Tanifum, E. A. (2021). Structure-Guided Design, synthesis, and evaluation of 1-Indanone and 1,3-Indandione Derivatives as ligands for Misfolded α-Synuclein Aggregates. ChemRxiv. [16]

-

Hu, J., Yan, J., Chen, J., Pang, Y., Huang, L., & Li, X. (2017). Synthesis, biological evaluation and mechanism study of a class of benzylideneindanone derivatives as novel anticancer agents. European Journal of Medicinal Chemistry.

-

BenchChem. (2025). The Synthesis of 1-Indanones via Intramolecular Cyclization: A Technical Guide. BenchChem. [5]

-

Sun, X., Admane, P., Starosolski, Z. A., Eriksen, J. L., Annapragada, A. V., & Tanifum, E. A. (2022). Structure-Guided Design, Synthesis, and Evaluation of 1-Indanone and 1,3-Indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. ChemMedChem, 17(2), e202100611. [17]

-

Menezes, J. C. J. M. D. S. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Publishing.

-

Badowska-Rosłonek, K., & Krawiecka, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [2]

-

BenchChem. (2025). Comparative Biological Activity of Substituted Indanones: A Guide for Researchers. BenchChem. [4]

-

Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1156-1166. [11]

-

Zhang, Y., et al. (2018). Structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. ResearchGate. [13]

-

Nigar, F., et al. (2017). Thiosemicarbazone and thiazolylhydrazones of 1-indanone: As a new class of nonacidic anti-inflammatory and antiplatelet aggregation agents. Pakistan Journal of Pharmaceutical Sciences.

-

Sugimoto, H., et al. (1996). Quantitative structure-activity relationship. QSAR, analyses of the substituted indanone and benzylpiperidine rings of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase. Journal of Medicinal Chemistry. [7]

-

BenchChem. (2025). The Multifaceted Biological Activities of Indanone Derivatives: A Technical Guide. BenchChem. [12]

-

van der Vlugt, T. J. A., et al. (2010). Regioselective Synthesis of Indanones. Synlett. [3]

-

Allouch, F., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Encyclopedia.pub.

-

Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. PubMed. [1]

-

Sabale, P., Gupta, T., & Sabale, V. (2018). Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives. Research Journal of Pharmacy and Technology.

-

Badowska-Rosłonek, K., & Krawiecka, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [6]

-

Li, J., et al. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. ResearchGate.

-

Cacchi, S., et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. MDPI. [14]

-

Maji, M. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing.

Sources

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Non-Conventional Methodologies in the Synthesis of 1-Indanones [mdpi.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Handling of 6-Iodo-7-methoxy-2,3-dihydroinden-1-one in DMSO

Executive Summary

This technical guide provides a comprehensive framework for the solubilization, handling, and storage of 6-Iodo-7-methoxy-2,3-dihydroinden-1-one (CAS: 14548-40-4) in Dimethyl Sulfoxide (DMSO). Designed for application scientists and drug development professionals, this document moves beyond static data points to establish a self-validating protocol for preparing high-integrity stock solutions.

While specific saturation limits for this intermediate are rarely published in open literature, structural analysis of the indanone core and its substituents (iodo- and methoxy- groups) indicates high solubility (>50 mM) in anhydrous DMSO. However, the compound’s lipophilic iodine substituent makes it susceptible to "solvent crashing" upon aqueous dilution. This guide details the methodology to empirically determine solubility limits and mitigate precipitation risks during biological assays.

Physicochemical Context & Solubility Mechanism[1][2][3][4]

Structural Analysis

The solubility behavior of 6-Iodo-7-methoxy-2,3-dihydroinden-1-one is governed by the interplay between its rigid bicyclic core and its substituents.

-

Indanone Core: The 2,3-dihydroinden-1-one scaffold is planar and aromatic, facilitating π-π stacking in the solid state. Breaking this lattice energy is the primary barrier to dissolution.

-

6-Iodo Substituent: The iodine atom is large and polarizable (soft electrophile), significantly increasing lipophilicity (LogP) compared to the parent indanone. This enhances solubility in organic solvents (DMSO, DMF) but drastically reduces water solubility.

-

7-Methoxy Group: This group acts as a weak hydrogen bond acceptor but lacks hydrogen bond donors. It provides a dipole moment that interacts favorably with the sulfoxide domain of DMSO.

Why DMSO?

DMSO is the optimal solvent for this compound due to its dual nature:

-

High Dielectric Constant (

): It stabilizes the polar carbonyl and methoxy groups. -

Polarizability: The sulfur atom in DMSO effectively solvates the soft iodine substituent, preventing aggregation.

Table 1: Physicochemical Properties Relevant to Solubility

| Property | Value / Characteristic | Impact on DMSO Solubility |

| Molecular Formula | Moderate molecular weight (~288.08 g/mol ) favors dissolution. | |

| H-Bond Donors | 0 | Positive: Lack of H-donors means no strong intermolecular H-bond network to break. |

| H-Bond Acceptors | 2 (Carbonyl, Methoxy) | Positive: Can accept H-bonds from residual water, but primarily interacts with DMSO dipoles. |

| Predicted LogP | ~2.5 - 3.0 | High: Indicates preference for organic solvents over aqueous buffers. |

| Melting Point | High (Solid at RT) | Higher MP implies higher lattice energy; requires vigorous mixing or mild warming. |

Protocol: Gravimetric Solubility Determination

Do not rely on theoretical estimates for critical assays. Use this "Gold Standard" gravimetric method to determine the exact saturation point in your specific lot of DMSO.

Reagents & Equipment

-

Compound: 6-Iodo-7-methoxy-2,3-dihydroinden-1-one (>98% purity).

-

Solvent: Anhydrous DMSO (Water content <0.1%). Note: DMSO is hygroscopic; water uptake drastically reduces solubility.

-

Equipment: Analytical balance (0.01 mg precision), vortex mixer, centrifuge, syringe filter (PTFE, 0.22 µm).

Step-by-Step Methodology

-

Oversaturation: Weigh approximately 10 mg of the compound into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 100 µL of anhydrous DMSO. This targets a concentration of ~100 mg/mL.

-

Equilibration: Vortex vigorously for 2 minutes. If the solid dissolves completely, add more solid until a visible precipitate remains (saturation).

-

Incubation: Shake the tube at 25°C for 2 hours to ensure thermodynamic equilibrium.

-

Separation: Centrifuge at 10,000 x g for 5 minutes to pellet undissolved material.

-

Quantification (Gravimetric):

-

Pre-weigh a clean, empty glass vial (

). -

Carefully transfer exactly 50 µL of the supernatant into the vial.

-

Evaporate the DMSO (vacuum concentrator or nitrogen stream at 40°C). Note: DMSO has a high boiling point (189°C); vacuum is preferred.

-

Weigh the vial with the dried residue (

).

-

-

Calculation:

Workflow: Preparation of Stock Solutions

This workflow ensures the preparation of a stable 50 mM stock solution, suitable for downstream biological dilutions.

Figure 1: Critical workflow for preparing stable stock solutions. Note the emphasis on visual inspection and amber storage to prevent photodegradation of the iodo-moiety.

Calculation for 50 mM Stock

To prepare 1 mL of a 50 mM stock solution:

-

Molecular Weight (MW): ~288.08 g/mol (Verify specific batch MW on CoA).

-

Target Concentration: 50 mM = 0.05 mol/L.

-

Mass Required:

Procedure: Dissolve 14.4 mg of compound in 1 mL of anhydrous DMSO.

Troubleshooting & Best Practices

The "DMSO Crash" (Precipitation upon Dilution)

The most common failure mode is precipitation when the DMSO stock is diluted into aqueous buffers (e.g., PBS, cell culture media). The hydrophobic iodine atom makes this compound prone to aggregation in water.

-

Symptom: Solution turns cloudy or absorbance readings spike immediately after dilution.

-

Mechanism: Rapid change in solvent polarity reduces the solubility limit below the target assay concentration.

-

Solution:

-

Intermediate Dilution: Perform a serial dilution in DMSO first (e.g., 1000x stock

100x stock in DMSO), then a single 1:100 dilution into media. -

Surfactants: Include 0.05% Tween-20 or Triton X-100 in the aqueous buffer to stabilize the colloid.

-

Maximum DMSO Tolerance: Ensure the final DMSO concentration is <1% (v/v) to avoid cytotoxicity, but keep it high enough to maintain solubility if possible.

-

Storage Stability

-

Hygroscopicity: DMSO absorbs water from air. Water acts as an anti-solvent for this compound. Always seal vials tightly with Parafilm or use single-use aliquots.

-

Photostability: Aryl iodides can undergo homolytic cleavage under UV light. Store in amber vials or wrap in foil.

-

Temperature: Store stocks at -20°C. If the DMSO freezes (MP ~19°C), ensure it is completely thawed and vortexed before use to redissolve any micro-precipitates formed during the freeze-thaw cycle.

References

-

PubChem. (n.d.).[1] 6-Iodo-2,3-dihydro-1H-inden-1-one (Compound CID 44829107).[1] National Library of Medicine.[1] Retrieved February 25, 2026, from [Link]

-

Gaylord Chemical. (2007).[2] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102.[3] (Provides general solubility parameters for organic compounds in DMSO). Retrieved February 25, 2026, from [Link]

-

Balakin, K. V., et al. (2004).[4] "In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening." Journal of Biomolecular Screening, 9(1), 22-31. (Establishes predictive models for DMSO solubility based on structural descriptors). Retrieved February 25, 2026, from [Link]

-

Li, X., et al. (2011).[5] "Synthesis and crystal structure of 7-methoxyindan-1-one." Acta Crystallographica Section E, 67(11), o2967. (Provides structural data on the methoxy-indanone analog). Retrieved February 25, 2026, from [Link]

Sources

6-Iodo-7-methoxy-1-indanone PubChem CID and safety data

The following technical guide details the chemical profile, predicted properties, and handling protocols for 6-Iodo-7-methoxy-1-indanone .

Executive Summary

6-Iodo-7-methoxy-1-indanone is a specialized bicyclic aromatic intermediate used primarily in the synthesis of pharmaceuticals (e.g., melatonin receptor agonists) and radiotracers for SPECT/PET imaging. Structurally, it consists of a 2,3-dihydro-1H-inden-1-one core functionalized with a methoxy group at the C7 position and an iodine atom at the C6 position.

Note on Indexing: As of early 2026, this specific regioisomer is not widely indexed with a dedicated PubChem CID or CAS number in public chemical repositories. It is frequently synthesized de novo or treated as a custom research chemical. This guide provides predicted physicochemical data and validated synthesis logic derived from its commercially available isomer, 5-iodo-6-methoxy-1-indanone (CAS 723760-70-1), and its precursor, 7-methoxy-1-indanone (CID 288143).

Chemical Identity & Properties

Nomenclature & Identifiers

| Attribute | Detail |

| Chemical Name | 6-Iodo-7-methoxy-2,3-dihydro-1H-inden-1-one |

| Common Name | 6-Iodo-7-methoxy-1-indanone |

| Molecular Formula | C₁₀H₉IO₂ |

| Molecular Weight | 288.08 g/mol |

| PubChem CID | Not Assigned (See Analog: for 5-iodo-6-methoxy isomer) |

| CAS Number | Unlisted (Analog: 723760-70-1) |

| SMILES | COc1c(I)ccc2CCC(=O)c12 |

Physicochemical Profile (Predicted)[4]

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: 145–155 °C (Estimated based on 5-iodo isomer range).

-

Solubility:

-

High: Dichloromethane (DCM), Ethyl Acetate, DMSO.

-

Low: Water, Hexanes.

-

-

Reactivity: The C6-Iodine bond is chemically versatile, serving as a handle for Suzuki-Miyaura coupling, Sonogashira coupling, or radioiodine exchange.

Synthetic Utility & Pathway

The synthesis of 6-iodo-7-methoxy-1-indanone poses a regioselectivity challenge. The 7-methoxy group is a strong ortho/para director, while the carbonyl group (via the bridgehead) exerts a deactivating influence.

Synthesis Logic

Direct iodination of 7-methoxy-1-indanone typically yields a mixture of the 6-iodo (ortho to methoxy) and 4-iodo (para to methoxy) isomers. The 6-position is sterically crowded but electronically activated.

Protocol: Electrophilic Iodination

-

Precursor: 7-Methoxy-1-indanone (1.0 eq).

-

Reagent: N-Iodosuccinimide (NIS) (1.1 eq) or Iodine Monochloride (ICl).

-

Catalyst: Trifluoroacetic acid (TFA) or Silver Sulfate (Ag₂SO₄) to enhance electrophilicity.

-

Solvent: Acetonitrile (ACN) or DCM.

-

Conditions: Stir at 0°C to RT for 4–12 hours.

-

Purification: The 6-iodo and 4-iodo isomers must be separated via flash column chromatography (SiO₂, Hexane/EtOAc gradient). The 6-iodo isomer typically elutes second due to the "ortho effect" and intramolecular interaction with the methoxy oxygen.

Visualization: Synthesis Workflow

Figure 1: Synthetic pathway for the isolation of 6-iodo-7-methoxy-1-indanone via electrophilic substitution.

Safety Data & HSE Profile

As a non-indexed research chemical, specific toxicological data is unavailable. The following safety profile is derived from the GHS classifications of structurally homologous halogenated indanones (e.g., 5-iodo-6-methoxy-1-indanone).

GHS Classification (Predicted)

-

Signal Word: WARNING

-

Hazard Statements:

Precautionary Measures

| Category | Protocol |

| PPE | Nitrile gloves (0.11 mm min), safety goggles, lab coat. Use a fume hood for all solid handling to prevent dust inhalation. |

| Inhalation | Remove victim to fresh air.[1][4][5][6] If breathing is difficult, administer oxygen. |

| Skin Contact | Wash with soap and copious amounts of water.[1][4][5][6] Remove contaminated clothing.[1][6] |

| Storage | Store at 2–8°C (Refrigerate). Light sensitive (protect from photolysis of the C-I bond). |

Applications in Drug Discovery

This compound serves as a high-value scaffold in medicinal chemistry:

-

Melatonin Receptor Agonists: The indane core mimics the indole ring of melatonin. The 7-methoxy group corresponds to the 5-methoxy of melatonin, while the 6-iodo position allows for the introduction of lipophilic side chains via cross-coupling.

-

Radiotracers: The iodine atom can be substituted with Iodine-123 (SPECT) or Iodine-124 (PET) via halogen exchange, enabling in vivo imaging of receptor density.

-

Alzheimer's Research: Indanone derivatives are frequent pharmacophores in the design of Acetylcholinesterase (AChE) inhibitors.

References

-

PubChem. 7-Methoxy-1-indanone (CID 288143).[7] National Library of Medicine. [Link]

-

PubChem. 5-Iodo-6-methoxy-1-indanone (CID 329766637). National Library of Medicine. [Link]

-

Fisher Scientific. Safety Data Sheet: 5,6-Dimethoxy-1-indanone. Thermo Fisher Scientific.[5][6] [Link]

Sources

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. oakwoodchemical.com [oakwoodchemical.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. westliberty.edu [westliberty.edu]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 7-Methoxy-1-indanone | C10H10O2 | CID 288143 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Suzuki coupling protocols for 6-iodo-7-methoxyindanone

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Sterically Hindered 6-Iodo-7-Methoxyindanone

Part 1: Executive Summary & Structural Analysis

The Challenge: Synthesizing 6-substituted-7-methoxyindanones presents a dual steric challenge rarely encountered in simple benzene systems.

-

Ortho-Effect: The 7-methoxy group is ortho to the reactive 6-iodo site, creating immediate steric bulk that hinders the transmetallation step of the catalytic cycle.

-

The "Peri-Lock" Effect: In 1-indanones, the C7 position is peri to the C1-carbonyl group. The electronic repulsion and steric clash between the C1-carbonyl oxygen and the C7-methoxy oxygen restrict the rotation of the methoxy group. This forces the methyl group of the methoxy moiety towards the C6 position, effectively "locking" the steric bulk directly over the reactive site.

The Solution: Standard phosphine ligands (e.g., PPh3, dppf) often fail to drive this reaction to completion due to their inability to accommodate this rigid steric wall. This protocol utilizes Dialkylbiarylphosphine ligands (Buchwald Ligands) —specifically SPhos or XPhos —which create a flexible, electron-rich pocket that facilitates oxidative addition while permitting the bulky transmetallation transition state.

Part 2: Mechanistic Workflow (Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Gate" where standard protocols fail and the optimized ligand system succeeds.

Caption: Figure 1. The catalytic cycle emphasizing the transmetallation bottleneck caused by the fixed conformation of the 7-methoxy group.

Part 3: Experimental Protocols

Protocol A: The "Workhorse" Baseline (Comparative)

Use this only for non-hindered boronic acids or as a negative control.

-

Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

-

Base: K2CO3 (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1)

-

Temp: 90°C

-

Expected Outcome: Often stalls at 40-60% conversion due to catalyst decomposition before transmetallation is complete.

Protocol B: Optimized High-Steric Demand (Recommended)

This system uses SPhos , which is specifically designed to facilitate coupling of ortho-substituted aryl halides.

Reagents & Stoichiometry:

| Component | Equiv. | Conc. | Role |

|---|---|---|---|

| 6-Iodo-7-methoxyindanone | 1.0 | 0.2 M | Substrate |

| Aryl Boronic Acid | 1.5 | - | Coupling Partner |

| Pd2(dba)3 | 0.02 (2 mol% Pd) | - | Palladium Source |

| SPhos | 0.08 (8 mol%) | - | Ligand (L:Pd = 2:1) |

| K3PO4 (Tribasic) | 3.0 | - | Base (Anhydrous) |

| Toluene / Water | 10:1 v/v | - | Solvent System |

Step-by-Step Methodology:

-

Glassware Prep: Oven-dry a 2-neck round-bottom flask or a microwave vial. Cool under a stream of Argon.

-

Solvent Degassing (CRITICAL): Sparge the Toluene and Water separately with Argon for 20 minutes. Note: Electron-rich phosphines like SPhos are sensitive to oxidation in solution.

-

Charge Solids: Add the Indanone (1.0 equiv), Boronic Acid (1.5 equiv), Pd2(dba)3, SPhos, and K3PO4 into the vessel.

-

Solvent Addition: Add the degassed Toluene/Water mixture via syringe.

-

Activation: Seal the vessel and purge with Argon for another 5 minutes.

-

Reaction: Heat to 100°C (oil bath) or 110°C (microwave) for 4–12 hours.

-

Visual Check: The solution should turn from dark purple/red (Pd-dba) to a clear orange/brown (Active Pd-SPhos) upon heating. A return to black precipitate indicates catalyst death (Pd black formation).

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with Brine, dry over Na2SO4, and concentrate.

Why this works:

-

SPhos: The methoxy groups on the SPhos biaryl backbone interact with the Pd center, stabilizing the monoligated Pd(0) species. The bulk promotes reductive elimination, which is often the rate-determining step for hindered substrates.

-

K3PO4/Toluene: This biphasic system allows for the slow phase-transfer of the base, preventing base-catalyzed protodeboronation of the boronic acid before it can couple.

Part 4: Optimization Logic (Decision Tree)

Use this flow to troubleshoot low yields or impurities.

Caption: Figure 2. Troubleshooting decision matrix for common failure modes in hindered Suzuki couplings.

Part 5: Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Starting Material Remains | Catalyst deactivation or insufficient oxidative addition. | Switch to XPhos-Pd-G3 precatalyst. Precatalysts ensure a 1:1 L:Pd ratio and protect the phosphine from oxidation during setup. |

| Deboronation (Ar-H) | Boronic acid is unstable under basic/hot conditions. | 1. Increase boronic acid equivalents (to 2.0). 2. Switch solvent to n-Butanol (anhydrous conditions with solid base). |

| Pd Black Precipitate | "Ligandless" Palladium aggregation. | The ligand is oxidizing.[1][2][3][4] Ensure rigorous degassing. Add 10% extra ligand relative to Pd. |

| Spot-to-Spot (TLC) | Product and SM have similar Rf. | The 7-OMe group makes the molecule polar. Use DCM/MeOH (98:2) for TLC instead of Hex/EtOAc to separate the spots. |

References

-

Foundational Buchwald Protocols: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.[5]2005 , 127, 4685–4696. [Link]

-

Coupling of Hindered Substrates: Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." J. Am. Chem. Soc.2007 , 129, 3358–3366. [Link]

-

Indanone Synthesis Context: Hajra, S.; Maji, T.; Karmakar, A. "Stereoselective Synthesis of 1-Indanones." Tetrahedron Lett.2005 , 46, 8599. (Context for precursor reactivity). [Link]

-

Mechanistic Review of SPhos/XPhos: Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Acc.[6][7][8] Chem. Res.2008 , 41, 1461–1473. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2’-deoxyuridine (or cytidine) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Precision Functionalization of 6-Iodo-1-Indanone: A Palladium-Catalyzed Cross-Coupling Guide

Strategic Overview: The Indanone Challenge

The 6-iodo-1-indanone scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for acetylcholinesterase inhibitors (e.g., Donepezil analogs), anti-cancer agents, and rigidified biaryl systems.

While the aryl iodide at the C6 position offers excellent reactivity for oxidative addition, the C1-ketone presents a specific chemoselectivity challenge. The

This guide provides three self-validating protocols designed to maximize cross-coupling efficiency while suppressing thermodynamic enolization.

The Reactivity Hierarchy

-

Oxidative Addition: C–I > C–Br >> C–Cl. The C6-iodide allows for milder reaction temperatures (40–80°C), preserving the ketone.

-

Base Sensitivity: Strong alkoxides (e.g., NaOtBu) must be avoided to prevent self-condensation. Carbonates (

,

Master Workflow Diagram

The following flowchart outlines the divergent synthetic pathways covered in this guide.

Figure 1: Divergent functionalization pathways for 6-iodo-1-indanone.

Application 1: Suzuki-Miyaura Coupling

Target: Synthesis of biaryl indanones (e.g., Donepezil pharmacophore analogs).

Rationale

We utilize

Protocol A: The "Robust" Method (High FGS)

Functional Group Tolerance (FGS) focus.

-

Reagent Prep: In a 20 mL vial equipped with a magnetic stir bar, charge:

-

6-iodo-1-indanone (1.0 equiv, 1.0 mmol, 258 mg)

-

Aryl boronic acid (1.2 equiv, 1.2 mmol)

- (0.03 equiv, 3 mol%)

- (2.0 equiv, 2.0 mmol, finely ground)

-

-

Solvent System: Add 1,4-Dioxane (4 mL) and Water (1 mL). Note: Degas solvents with

sparging for 10 mins prior to addition. -

Reaction: Seal vial with a crimp cap (PTFE septum). Heat to 80°C for 4–6 hours.

-

Checkpoint: Monitor TLC (Hexane/EtOAc 3:1). The iodide starting material (

) should disappear; product is usually more polar.

-

-

Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Wash filtrate with brine. Dry over

. -

Purification: Flash chromatography (Gradient: 0

20% EtOAc in Hexanes).

Protocol B: The "High-Speed" Method (Microwave)

Best for difficult substrates.

-

Catalyst:

(1.5 mol%) + XPhos (3 mol%). -

Conditions: Microwave irradiation at 120°C for 20 mins .

-

Reference Grounding: This aligns with protocols described in Patent WO2012129338 for indanone derivatives [1].

Application 2: Sonogashira Coupling

Target: Installation of rigid alkyne linkers.

Rationale

The ketone moiety is sensitive to the high temperatures often used in copper-free variants. Therefore, we employ a standard Pd/Cu catalytic system which operates at room temperature to mild heating (40°C), preserving the indanone skeleton.

Protocol

-

Charge: To a dry Schlenk flask under Argon:

-

6-iodo-1-indanone (1.0 equiv)

- (0.02 equiv, 2 mol%)

-

CuI (0.01 equiv, 1 mol%)

-

-

Solvent/Base: Add anhydrous THF (concentration 0.2 M) and Triethylamine (TEA) (3.0 equiv).

-

Critical: The amine acts as both base and ligand stabilizer.

-

-

Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

-

Reaction: Stir at Room Temperature for 1 hour. If conversion is <50%, warm to 40°C.

-

Warning: Do not exceed 60°C. Higher temps promote alkyne polymerization and ketone enolization.

-

-

Quench: Add saturated

(aq) to chelate copper (turns deep blue). Extract with EtOAc.

Application 3: Buchwald-Hartwig Amination

Target: C-N bond formation (Aniline or secondary amine coupling).

Rationale

This is the most challenging transformation for indanones due to the competition between the amine (nucleophile) and the

-

Ligand Choice: Xantphos is required. Its wide bite angle favors reductive elimination of the C-N bond over

-hydride elimination. -

Base Choice:

is mandatory. Avoid

Protocol

-

Catalyst Pre-complexation:

-

Mix

(1.5 mol%) and Xantphos (4.5 mol%) in dry Toluene (1 mL/mmol) under Argon. Stir 5 mins until the solution turns clear orange/red.

-

-

Substrate Addition:

-

Add 6-iodo-1-indanone (1.0 equiv).

-

Add Amine (1.2 equiv).

-

Add

(2.0 equiv, dried).

-

-

Reaction: Heat to 100°C for 12–18 hours.

-

Note: Toluene is preferred over Dioxane here to ensure higher reflux temps if needed, but 100°C is usually sufficient for iodides.

-

-

Workup: Filter hot through Celite (to remove insoluble salts). Concentrate and purify.

Mechanistic Visualization (Suzuki Focus)

Understanding the cycle helps troubleshoot "stalled" reactions.

Figure 2: The catalytic cycle.[2] Note that for 6-iodo-1-indanone, Oxidative Addition is rapid. If the reaction fails, it is usually due to stalled Transmetallation (poor base choice) or catalyst poisoning.

Troubleshooting "The Indanone Matrix"

| Observation | Probable Cause | Corrective Action |

| Start Material Consumed, No Product | Dehalogenation (Reduction) | Solvent is "wet" or acting as H-source. Switch from Ethanol co-solvent to pure DMF or Toluene. |

| Complex Mixture / Low Yield | Aldol Condensation | Base is too strong. Switch from Hydroxides/Alkoxides to |

| Black Precipitate (Pd Black) | Catalyst Decomposition | Ligand dissociation. Increase Ligand:Pd ratio or switch to bidentate (dppf/Xantphos). |

| Stalled Reaction (~50%) | Catalyst Poisoning | Iodine buildup. Add mild reducing agent or ensure efficient stirring to disperse KI salts. |

References

-

Ren, P., et al. (2012). Inhibitors of Bruton's Tyrosine Kinase. World Intellectual Property Organization, WO2012129338.[1] (See Page 69 for specific microwave Suzuki conditions).

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.

Sources

Strategic Synthesis of 6-Substituted-7-Methoxy-1-Indanones via Intramolecular Heck Reaction

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds, including agents for neurodegenerative diseases.[1][2][3] This application note provides a comprehensive guide to the synthesis of 6-substituted-7-methoxy-1-indanones, a class of compounds with significant potential in drug discovery. We detail a robust synthetic strategy centered on the palladium-catalyzed intramolecular Heck reaction, a powerful and versatile method for carbon-carbon bond formation.[4][5] This document offers in-depth mechanistic insights, detailed experimental protocols, optimization strategies, and troubleshooting guidance to enable researchers to reliably construct this valuable molecular framework.

Introduction: The Significance of the Indanone Core

The 1-indanone moiety is a recurring motif in biologically active molecules and is of high interest to the pharmaceutical industry.[6][7] Its rigid, fused-ring system provides a well-defined three-dimensional structure for interacting with biological targets. The successful development of drugs like Donepezil for Alzheimer's disease has cemented the indanone nucleus as a critical pharmacophore.[3]

Specifically, the 7-methoxy-1-indanone framework offers a strategic platform for further functionalization. The methoxy group at the 7-position influences the electronic properties of the aromatic ring and provides a handle for metabolic stability or further modification. Substituents at the 6-position can be varied to modulate potency, selectivity, and pharmacokinetic properties. The intramolecular Heck reaction provides an elegant and efficient method to construct this five-membered ring system through the cyclization of a suitably functionalized aryl halide.[5]

The Intramolecular Heck Reaction: Mechanistic Underpinnings

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the coupling of an unsaturated halide or triflate with an alkene using a palladium catalyst and a base.[4][8] The intramolecular variant is particularly powerful for constructing cyclic systems, as the reaction is often more efficient than its intermolecular counterpart due to favorable entropic considerations.[9]

The catalytic cycle, illustrated below, proceeds through four key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond of the precursor, forming a Pd(II) complex. This is often the rate-determining step.[8]

-

Migratory Insertion (Carbopalladation): The tethered alkene coordinates to the palladium center and subsequently inserts into the Aryl-Pd bond. In the context of indanone synthesis, this is a 5-exo-trig cyclization, which is kinetically favored.

-

β-Hydride Elimination: A hydrogen atom from the carbon adjacent (beta) to the palladium-bearing carbon is eliminated, forming a new C=C double bond within the ring and a hydrido-palladium(II) species.

-

Reductive Elimination: The base present in the reaction mixture facilitates the elimination of HX from the hydrido-palladium complex, regenerating the active Pd(0) catalyst and completing the cycle.[8][10]